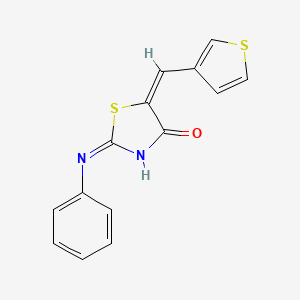![molecular formula C15H23NO3S B6076743 3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6076743.png)
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that this compound has a similar mechanism of action to other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs), by increasing the levels of serotonin and norepinephrine in the brain.
Mecanismo De Acción
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This results in a stimulant effect, which can lead to feelings of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to the extremities and other organs. Long-term use of this compound has been associated with a number of negative health effects, including addiction, psychosis, and cardiovascular problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine has been used as a research tool to study the effects of stimulants on the brain and behavior. However, its use is limited by its potential for abuse and the negative health effects associated with its use.
Direcciones Futuras
There are a number of future directions for research on 3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine. One area of interest is the development of new antidepressant drugs that target the same neurotransmitter systems as this compound, but with fewer side effects. Another area of research is the development of new treatments for addiction, particularly for those who are addicted to stimulants like this compound. Finally, more research is needed to better understand the long-term health effects of this compound use, particularly in the context of addiction.
Métodos De Síntesis
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylsulfonyl chloride and piperidine. The resulting product is then purified through recrystallization to obtain pure this compound.
Propiedades
IUPAC Name |
3-[2-(3-methoxyphenyl)ethyl]-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-19-15-7-3-5-13(11-15)8-9-14-6-4-10-16(12-14)20(2,17)18/h3,5,7,11,14H,4,6,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBYPWAWMULIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6076668.png)
![2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076681.png)
![N'-(2-hydroxybenzylidene)-2-[(4-methoxybenzyl)thio]acetohydrazide](/img/structure/B6076690.png)
![4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B6076696.png)

![2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6076707.png)
![2-{4-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6076712.png)
![5-(4-chlorobenzyl)-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6076717.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6076725.png)

![N-(4-chlorobenzyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6076738.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6076746.png)
![4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B6076749.png)